molecular formula C13H17F3O B1428358 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol CAS No. 1486088-93-0

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol

Cat. No.: B1428358
CAS No.: 1486088-93-0
M. Wt: 246.27 g/mol
InChI Key: KKZHSSOVWLWXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is an organic compound that belongs to the class of alcohols It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol backbone with two methyl groups at the third carbon

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways and result in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol is unique due to its specific structural features, including the presence of both a trifluoromethyl group and a butanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7,11,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZHSSOVWLWXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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